molecular formula C17H20N2O2 B1608809 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide CAS No. 70757-64-1

2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide

Cat. No.: B1608809
CAS No.: 70757-64-1
M. Wt: 284.35 g/mol
InChI Key: CDPDTMZORKWRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide is a chemical compound with the molecular formula C17H20N2O2 It is known for its unique structure, which includes a phenoxy group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide typically involves the reaction of 4-(1-Methyl-1-phenylethyl)phenol with chloroacetic acid to form 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product, this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce hydrazine-based compounds.

Scientific Research Applications

2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The acetohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methyl-1-phenylethyl)phenol
  • 2-(1,1-Dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol

Uniqueness

2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2-phenylpropan-2-yl)phenoxy]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)21-12-16(20)19-18/h3-11H,12,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPDTMZORKWRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403912
Record name 2-[4-(1-methyl-1-phenylethyl)phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70757-64-1
Record name 2-[4-(1-methyl-1-phenylethyl)phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.